molecular formula C13H12BrNO4 B6343521 Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate CAS No. 445224-21-5

Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate

Cat. No.: B6343521
CAS No.: 445224-21-5
M. Wt: 326.14 g/mol
InChI Key: ZZMCWESDNOVSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is a chemical compound with the molecular formula C13H12BrNO4. It is a white solid used in various scientific research applications. The compound features a bromine atom, an isoxazole ring, and a phenoxy group, making it a versatile molecule in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate typically involves the reaction of 4-bromo-2-(isoxazol-5-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced form of the compound .

Scientific Research Applications

Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetate
  • Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
  • Ethyl 2-(4-iodo-2-(isoxazol-5-yl)phenoxy)acetate

Uniqueness

Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. This uniqueness makes it valuable in certain synthetic and medicinal chemistry applications .

Properties

IUPAC Name

ethyl 2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMCWESDNOVSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.